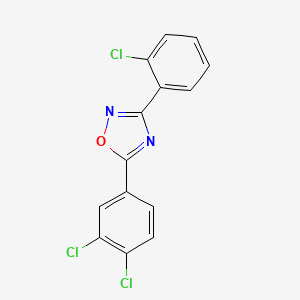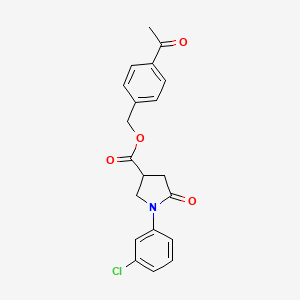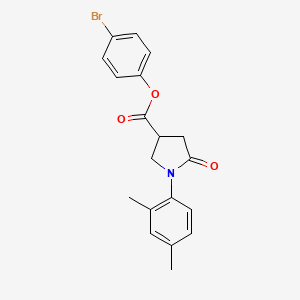
3-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted oxadiazole derivatives, while oxidation or reduction can yield various oxidized or reduced forms of the compound.
Scientific Research Applications
3-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Optoelectronic Applications: The compound’s electronic properties allow it to function as a charge carrier in organic semiconductors, facilitating the transport of electrons or holes in devices like LEDs.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylonitrile
- 2-(3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl)cyclooctanone
- 2-chlorophenyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
3-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in optoelectronic devices and as a scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-10-4-2-1-3-9(10)13-18-14(20-19-13)8-5-6-11(16)12(17)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBFLCSFDRJGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Butan-2-yloxyphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4143709.png)
![1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143711.png)
![1-[4-(3-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143717.png)

![3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4143728.png)
![Phenyl 3-({[2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate](/img/structure/B4143737.png)

![Benzyl (4-{[4-(benzyloxy)phenoxy]methyl}phenyl) sulfone](/img/structure/B4143759.png)
![4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate](/img/structure/B4143770.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4143773.png)
![3-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzenesulfonamide](/img/structure/B4143782.png)
![3-[4-(3-sec-butoxyphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4143784.png)
![N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4143800.png)
